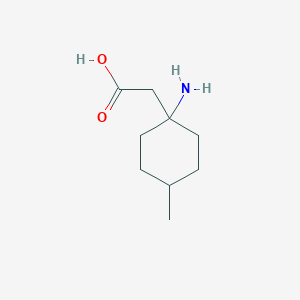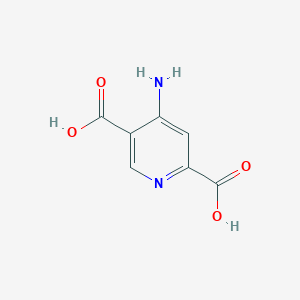
4-Aminopyridine-2,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminopyridine-2,5-dicarboxylic acid: is an organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the 4-position and two carboxylic acid groups at the 2- and 5-positions on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyridine-2,5-dicarboxylic acid typically involves the functionalization of pyridine derivatives. One common method is the nitration of pyridine followed by reduction and subsequent carboxylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize catalytic reactions and continuous flow systems to enhance yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain high-quality products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminopyridine-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyridine compounds.
Aplicaciones Científicas De Investigación
4-Aminopyridine-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the modulation of ion channels.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Aminopyridine-2,5-dicarboxylic acid involves its interaction with voltage-gated potassium channels. By inhibiting these channels, the compound prolongs action potentials and enhances neurotransmitter release. This leads to improved neuronal signaling and has potential therapeutic benefits in conditions such as multiple sclerosis and spinal cord injuries.
Comparación Con Compuestos Similares
4-Aminopyridine: Shares the amino group but lacks the carboxylic acid groups.
Pyridine-2,5-dicarboxylic acid: Lacks the amino group but has the carboxylic acid groups.
2-Aminopyridine: Has the amino group at the 2-position instead of the 4-position.
Uniqueness: 4-Aminopyridine-2,5-dicarboxylic acid is unique due to the presence of both the amino group and two carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogues.
Propiedades
Número CAS |
1260667-31-9 |
|---|---|
Fórmula molecular |
C7H6N2O4 |
Peso molecular |
182.13 g/mol |
Nombre IUPAC |
4-aminopyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-4-1-5(7(12)13)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11)(H,12,13) |
Clave InChI |
NUFNQKRULVUKMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1C(=O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


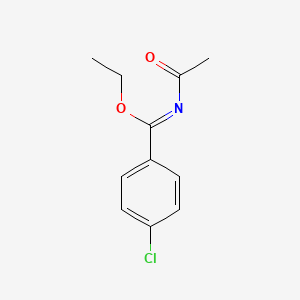
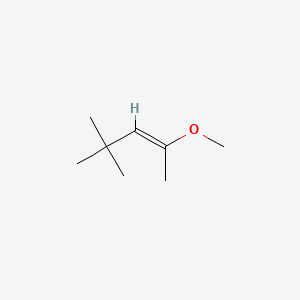
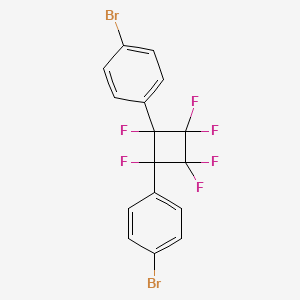
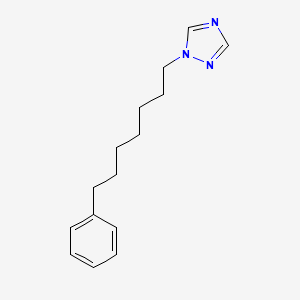
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide](/img/structure/B14175152.png)
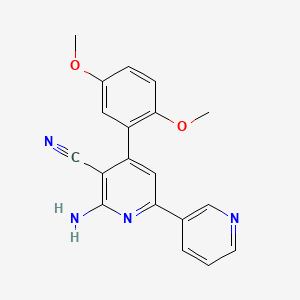
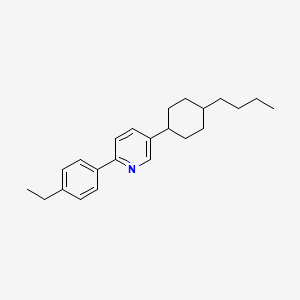
![2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14175167.png)
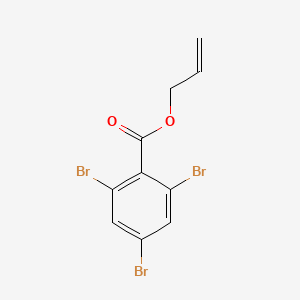
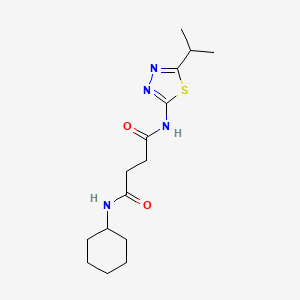
![16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid](/img/structure/B14175189.png)
![2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14175190.png)
![1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14175197.png)
